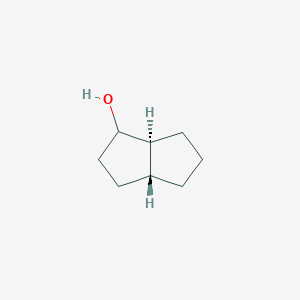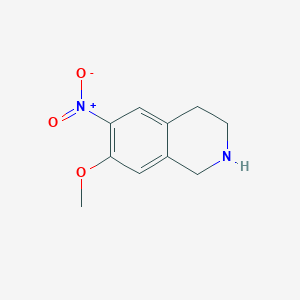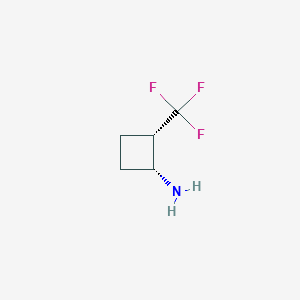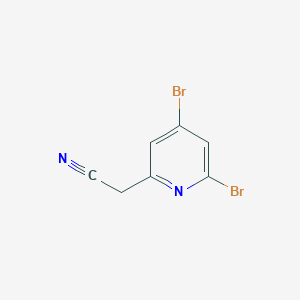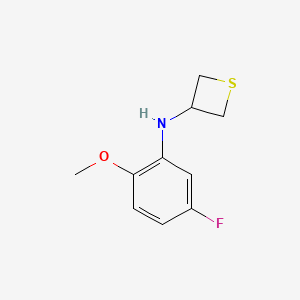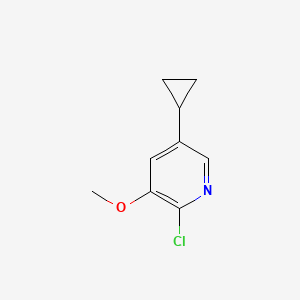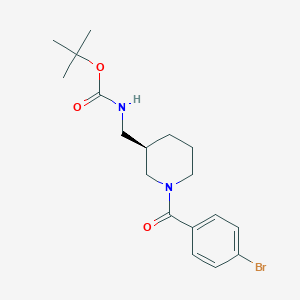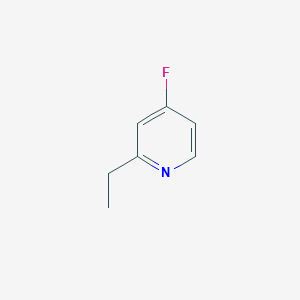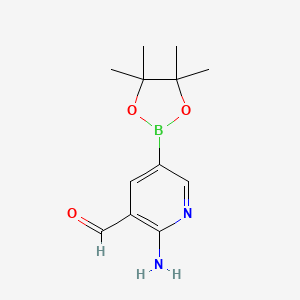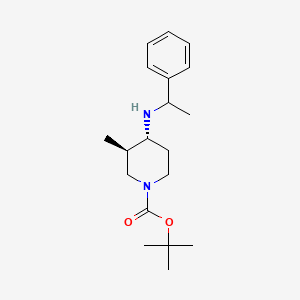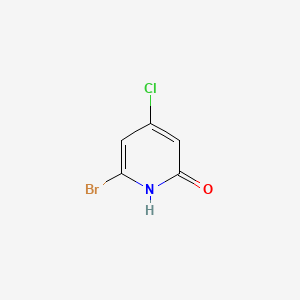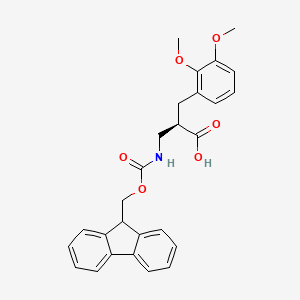
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Moiety: The protected amino compound is then reacted with a suitable reagent to introduce the propanoic acid moiety. This step may involve the use of reagents such as diethyl malonate or other suitable carboxylation agents.
Introduction of the Dimethoxybenzyl Group: The final step involves the introduction of the 2,3-dimethoxybenzyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with 2,3-dimethoxybenzyl bromide in the presence of a base.
Industrial Production Methods
Industrial production methods for ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid has several scientific research applications, including:
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect amino groups during the assembly of peptide chains.
Medicinal Chemistry: The compound can be used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies involving protein-ligand interactions, enzyme kinetics, and other biochemical assays.
Material Science: The compound’s unique structure makes it a potential candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid: Similar structure with a different substitution pattern on the benzyl group.
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid: Another isomer with different positions of the methoxy groups on the benzyl ring.
Uniqueness
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the Fmoc group also makes it particularly useful in peptide synthesis, providing a reliable method for protecting amino groups during chemical reactions.
Propriétés
Formule moléculaire |
C27H27NO6 |
|---|---|
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
(2R)-2-[(2,3-dimethoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C27H27NO6/c1-32-24-13-7-8-17(25(24)33-2)14-18(26(29)30)15-28-27(31)34-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-13,18,23H,14-16H2,1-2H3,(H,28,31)(H,29,30)/t18-/m1/s1 |
Clé InChI |
OGFVXSYHGKAQMH-GOSISDBHSA-N |
SMILES isomérique |
COC1=CC=CC(=C1OC)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
SMILES canonique |
COC1=CC=CC(=C1OC)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



